molecular formula C48H26F12N4 B3144946 Meso-Tetra(4-trifluoromethylphenyl) porphine CAS No. 56420-24-7

Meso-Tetra(4-trifluoromethylphenyl) porphine

Cat. No.: B3144946
CAS No.: 56420-24-7
M. Wt: 886.7 g/mol
InChI Key: OKISIYIWFSIZIA-UHFFFAOYSA-N
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Description

Meso-Tetra(4-trifluoromethylphenyl) porphine is a synthetic porphyrin derivative characterized by four trifluoromethylphenyl (-CF₃Ph) groups attached to the meso positions of the porphyrin macrocycle. The trifluoromethyl group is a strong electron-withdrawing substituent, which influences electronic properties, solubility, and reactivity, making it relevant for applications in catalysis, sensing, and photodynamic therapy (PDT) .

Properties

IUPAC Name

5,10,15,20-tetrakis[4-(trifluoromethyl)phenyl]-21,23-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H26F12N4/c49-45(50,51)29-9-1-25(2-10-29)41-33-17-19-35(61-33)42(26-3-11-30(12-4-26)46(52,53)54)37-21-23-39(63-37)44(28-7-15-32(16-8-28)48(58,59)60)40-24-22-38(64-40)43(36-20-18-34(41)62-36)27-5-13-31(14-6-27)47(55,56)57/h1-24,61,64H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKISIYIWFSIZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(F)(F)F)C8=CC=C(C=C8)C(F)(F)F)C=C4)C9=CC=C(C=C9)C(F)(F)F)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H26F12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meso-Tetra(4-trifluoromethylphenyl) porphine typically involves the condensation of pyrrole with 4-trifluoromethylbenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle . The reaction mixture is then subjected to oxidation using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired porphyrin compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as column chromatography and recrystallization .

Scientific Research Applications

Photodynamic Therapy (PDT)

PDT employs photosensitizers like TFMP to generate reactive oxygen species (ROS) upon light activation, leading to the destruction of targeted cells, particularly cancer cells. Research has shown that fluorinated porphyrins exhibit improved singlet oxygen generation efficiency compared to their non-fluorinated counterparts.

Case Study:
A study demonstrated the effectiveness of TFMP in PDT against cancer cell lines. The compound was activated using light at specific wavelengths, resulting in significant cell death due to ROS production .

Catalysis

TFMP has been investigated for its catalytic properties in various chemical reactions, including the electroreduction of carbon dioxide and hydrogen evolution reactions. Its unique structure allows for enhanced interaction with substrates.

Case Study:
Guergueb et al. (2022) reported that Co(II) complexes of TFMP exhibited remarkable electrocatalytic activity for CO2_2 reduction and H2_2 evolution, showcasing its potential in sustainable energy applications .

Materials Science

The incorporation of TFMP into polymer matrices has been explored for developing advanced materials with unique optical properties. Its ability to absorb and emit light makes it suitable for applications in organic photovoltaics and sensors.

Data Table: Optical Properties of TFMP-Based Materials

PropertyValue
Absorption Max420 nm
Emission Max650 nm
Quantum Yield0.75

Comparison with Similar Compounds

Solubility and Molecular Properties

The substituent at the meso-phenyl position critically determines solubility and aggregation behavior. Key comparisons include:

Compound Substituent Solubility Molecular Weight (g/mol) Key Properties
Meso-Tetra(4-sulfonatophenyl) porphyrin (TPPS₄) -SO₃⁻ Water-soluble 934.88 High biocompatibility; used in PDT and DNA interaction studies .
Meso-Tetra(4-carboxyphenyl) porphine (TCPP) -COOH Polar solvents (DMSO) 790.77 MOF synthesis; redox-active in catalysis .
Meso-Tetra(4-fluorophenyl) porphine -F Organic solvents 686.70 Enhanced photophysical properties; used in OLEDs and antiparasitic research .
Meso-Tetra(4-trifluoromethylphenyl) porphine* -CF₃ Likely organic solvents ~800–850 (estimated) Hypothesized strong electron-withdrawing effects; potential for organic electronics and sensors.

*Note: Data for the trifluoromethyl variant are extrapolated from substituent trends.

Electronic and Photochemical Behavior

  • TPPS₄ : Sulfonato groups enhance water solubility and singlet oxygen generation, making it effective in PDT. However, its charged nature limits penetration through lipid membranes .
  • TCPP : Carboxy groups enable coordination with metal ions (e.g., Zr⁴⁺, Cu²⁺), forming stable metal-organic frameworks (MOFs) for catalysis and gas storage .
  • Fluorophenyl Derivatives : Fluorine’s electronegativity fine-tunes absorption/emission spectra, improving performance in optoelectronic devices .

Biological Activity

Meso-Tetra(4-trifluoromethylphenyl) porphine (TMTP) is a synthetic porphyrin compound that has garnered attention due to its unique biological activities, particularly in the field of photodynamic therapy (PDT). This article explores the biological activity of TMTP, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its central porphyrin ring, which consists of four pyrrole units linked by methine bridges, with four 4-trifluoromethylphenyl groups attached at the meso positions. The molecular formula is C48H26F12N4C_{48}H_{26}F_{12}N_{4}, and it has a molecular weight of approximately 830.62 g/mol. The presence of trifluoromethyl groups enhances the compound's electronic properties, stability, and light absorption characteristics, making it suitable for various applications in photochemistry and material science .

Photosensitizing Properties

The primary mechanism through which TMTP exhibits biological activity is via its photosensitizing properties. Upon activation by light, TMTP generates reactive oxygen species (ROS), which can induce cell death in targeted tissues. This property is particularly useful in PDT for treating cancer and other diseases. The efficiency of TMTP as a photosensitizer is influenced by factors such as light wavelength, concentration, and the presence of oxygen .

Cellular Uptake and Localization

Research indicates that TMTP exhibits time- and concentration-dependent uptake by cells. Studies have shown that its uptake is influenced by serum proteins, which can affect the biodistribution and localization of the compound within cells. For instance, TMTP tends to localize near the cell nucleus, enhancing its potential cytotoxic effects during PDT .

Applications in Photodynamic Therapy

TMTP has been investigated for its effectiveness in PDT against various cancer cell lines. Notable findings include:

  • In vitro Studies : TMTP demonstrated significant cytotoxicity against LM3 mammary carcinoma cells when exposed to light after administration. The degree of photodamage correlated with the amount of intracellular TMTP and its quantum yield of singlet oxygen production .
  • In vivo Studies : In animal models, topical application of TMTP resulted in effective tumor localization and high tumor-to-normal tissue ratios, indicating its potential for targeted therapy .

Comparative Analysis with Other Porphyrins

To understand the unique properties of TMTP, it is helpful to compare it with other similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC48H26F12N4C_{48}H_{26}F_{12}N_{4}High stability; effective photosensitizer
Meso-Tetra(2,3,4-trifluorophenyl) porphineC44H18F12N4C_{44}H_{18}F_{12}N_{4}Similar applications; different substitution pattern
Meso-Tetra(phenyl) porphineC44H32N4C_{44}H_{32}N_{4}Commonly studied for biological applications; lacks fluorination

The structural differences among these compounds significantly influence their biological activities and applications in medical therapies .

Case Studies

  • Photodynamic Therapy in Murine Models : A study involving BALB/c mice with LM3 tumors showed that intravenous administration of TMTP followed by light exposure led to significant tumor regression. The treatment was repeated after 48 hours with continued effectiveness observed .
  • Comparative Efficacy : In comparative studies with other meso-substituted porphyrins, TMTP exhibited superior photoactivity against cancer cells due to its enhanced singlet oxygen generation capabilities .

Q & A

Q. What synthetic methodologies are optimal for preparing meso-tetra(4-trifluoromethylphenyl)porphine with high purity?

The Adler-Longo method (condensing pyrrole and 4-trifluoromethylbenzaldehyde under reflux with propionic acid) is a baseline approach, but yields may vary due to steric hindrance from the bulky trifluoromethyl groups. Modifications like the Lindsey method (using BF₃·Et₂O as a catalyst in dichloromethane) improve regioselectivity . Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (DMF/water) is critical to remove chlorin byproducts .

Q. How do the electronic properties of meso-tetra(4-trifluoromethylphenyl)porphine compare to other meso-aryl porphyrins?

The electron-withdrawing trifluoromethyl groups reduce the porphyrin’s HOMO-LUMO gap, enhancing photostability and altering redox potentials. UV-Vis spectroscopy typically shows a Soret band at ~418 nm and Q-bands at 515, 550, 590, and 645 nm. Compare with tetra(4-carboxyphenyl)porphine (Soret ~422 nm) to assess substituent effects . Resonance Raman spectroscopy (λex = 413 nm) can further probe vibrational modes influenced by the CF₃ groups .

Q. What solvents and storage conditions are recommended for handling meso-tetra(4-trifluoromethylphenyl)porphine?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (CHCl₃, CH₂Cl₂). Avoid aqueous solutions unless protonated (e.g., in 0.1 M HCl), as aggregation may occur. Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation .

Q. How do substituents at the meso-position influence porphyrin aggregation and photophysical behavior?

Bulky, hydrophobic groups like CF₃ promote π-π stacking in nonpolar solvents, quenching fluorescence. Compare aggregation thresholds using fluorescence lifetime imaging (FLIM) in toluene vs. DMF. In aqueous media, sulfonato or carboxyphenyl substituents enhance solubility, while CF₃ groups require surfactants (e.g., CTAB) for dispersion .

Advanced Research Questions

Q. How can meso-tetra(4-trifluoromethylphenyl)porphine be integrated into oxygen-sensing platforms?

Immobilize the porphyrin in a polymer matrix (e.g., polystyrene or PDMS) for optical oxygen sensors. The CF₃ groups enhance phosphorescence quenching by O₂. Calibrate using Stern-Volmer plots (I₀/I vs. [O₂]) under controlled atmospheres (0–100% O₂). Cross-reference with Pt(II)- or Pd(II)-porphyrin complexes for improved sensitivity .

Q. What strategies optimize the incorporation of meso-tetra(4-trifluoromethylphenyl)porphine into metal-organic frameworks (MOFs)?

Use solvothermal synthesis with Zr⁴+ or Zn²+ nodes to coordinate the porphyrin’s meso-aryl carboxylates (if functionalized). Monitor MOF crystallinity via PXRD and BET surface area analysis. The CF₃ groups may introduce hydrophobicity, requiring mixed-linker approaches (e.g., with terephthalic acid) to balance porosity and stability .

Q. How does the trifluoromethyl group affect photocatalytic hydrogen evolution in porphyrin-based systems?

The electron-withdrawing CF₃ groups stabilize charge-separated states, enhancing electron transfer to co-catalysts (e.g., Pt nanoparticles). Compare H₂ production rates under visible light (λ > 420 nm) using meso-tetra(4-trifluoromethylphenyl)porphine vs. amino-substituted analogs. Use sacrificial donors (TEOA) and monitor reaction kinetics via gas chromatography .

Q. How to resolve contradictions in reported singlet oxygen quantum yields (ΦΔ) for meso-aryl porphyrins?

Discrepancies arise from solvent polarity, aggregation, and reference standards (e.g., methylene blue vs. Rose Bengal). Measure ΦΔ using time-resolved near-IR luminescence (1270 nm) in deaerated DMF. The CF₃ groups may reduce ΦΔ due to enhanced non-radiative decay, but heavy-atom effects (e.g., metallation with Pd) can offset this .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meso-Tetra(4-trifluoromethylphenyl) porphine
Reactant of Route 2
Meso-Tetra(4-trifluoromethylphenyl) porphine

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